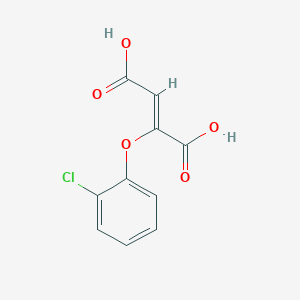

2-(2-Chlorophenoxy)-2-butenedioic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-Chlorophenoxy)-2-butenedioic acid, also known as Chlorophenoxyisobutyric acid (CPIB), is a synthetic plant growth regulator that has been extensively used in agricultural practices. CPIB is a white crystalline powder that is soluble in water and organic solvents. It is widely used to control the growth of plants, increase crop yield, and improve the quality of fruits and vegetables.

Mechanism of Action

CPIB acts as an inhibitor of auxin transport in plants. Auxins are transported from the shoot to the root through the phloem, and CPIB disrupts this transport by inhibiting the activity of PIN proteins, which are responsible for the transport of auxins. As a result, CPIB inhibits cell division and elongation, leading to stunted growth of the plant.

Biochemical and Physiological Effects

CPIB has been shown to have a number of biochemical and physiological effects on plants. It inhibits the activity of the enzyme cellulose synthase, which is responsible for the synthesis of cellulose, a major component of plant cell walls. CPIB also inhibits the activity of peroxidases, which are involved in the synthesis of lignin, another major component of plant cell walls. As a result, CPIB reduces the strength and rigidity of plant cell walls, leading to stunted growth of the plant.

Advantages and Limitations for Lab Experiments

CPIB is a useful tool for studying plant growth and development in the laboratory. It is relatively easy to use and has a well-established mechanism of action. However, there are some limitations to its use. CPIB is toxic to some plant species, and its effects can vary depending on the concentration and duration of exposure. In addition, CPIB can interfere with other plant growth regulators, making it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on CPIB. One area of interest is the development of new synthetic analogs of CPIB that have improved efficacy and specificity. Another area of interest is the use of CPIB in combination with other plant growth regulators to achieve synergistic effects. Additionally, further research is needed to understand the molecular mechanisms underlying the effects of CPIB on plant growth and development.

Synthesis Methods

CPIB can be synthesized through a multi-step process involving the reaction of 2-chlorophenol with isobutyric anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then treated with potassium hydroxide to obtain CPIB. The synthesis process is relatively simple and can be easily scaled up for industrial production.

Scientific Research Applications

CPIB has been extensively used in scientific research to study plant growth and development. It has been shown to inhibit the growth of various plants by interfering with cell division and elongation. CPIB has also been used to study the role of auxins, a class of plant hormones that regulate plant growth and development. CPIB has been used to investigate the effects of auxin on root development and to study the mechanisms underlying the regulation of gene expression in plants.

properties

Product Name |

2-(2-Chlorophenoxy)-2-butenedioic acid |

|---|---|

Molecular Formula |

C10H7ClO5 |

Molecular Weight |

242.61 g/mol |

IUPAC Name |

(Z)-2-(2-chlorophenoxy)but-2-enedioic acid |

InChI |

InChI=1S/C10H7ClO5/c11-6-3-1-2-4-7(6)16-8(10(14)15)5-9(12)13/h1-5H,(H,12,13)(H,14,15)/b8-5- |

InChI Key |

PGNXFAPJRFCCPP-YVMONPNESA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)O/C(=C\C(=O)O)/C(=O)O)Cl |

SMILES |

C1=CC=C(C(=C1)OC(=CC(=O)O)C(=O)O)Cl |

Canonical SMILES |

C1=CC=C(C(=C1)OC(=CC(=O)O)C(=O)O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(2-Anilino-2-oxoethyl)sulfanyl]methyl}benzoic acid](/img/structure/B300239.png)

![4-[(2,4-Dichloro-3-methylphenyl)sulfonyl]morpholine](/img/structure/B300240.png)

![4-tert-butyl-N-{3-[(4-tert-butylbenzoyl)amino]-2-methylphenyl}benzamide](/img/structure/B300242.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide](/img/structure/B300247.png)

![N-[1,1'-biphenyl]-3-yl-3-methoxybenzamide](/img/structure/B300251.png)

![4-[(4-chlorobenzyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B300256.png)

![N-[2-(4-tert-butylphenoxy)ethyl]-2-methoxybenzamide](/img/structure/B300267.png)